

An In-depth Technical Guide to cis-11-Eicosenamide

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Compound of Interest

Compound Name: *cis-11-Eicosenamide*

Cat. No.: B078611

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Core Compound Identification

cis-11-Eicosenamide is a monounsaturated primary fatty acid amide. It is recognized as a human metabolite and is under investigation for its potential roles in various physiological processes.^{[1][2][3]} This document provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and known biological activities.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	(Z)-icos-11-enamide ^{[2][4][5]}
CAS Number	10436-08-5 ^{[4][5][6][7]}
Synonyms	(11Z)-11-Eicosenamide, Gondamide ^{[1][5]}
Molecular Formula	C ₂₀ H ₃₉ NO ^{[4][5]}
Molecular Weight	309.53 g/mol ^{[4][5]}

Physicochemical Properties

A summary of the known physical and chemical properties of **cis-11-Eicosenamide** is presented below. This data is crucial for its handling, formulation, and experimental design.

Table 2: Physicochemical Data

Property	Value	Source
Melting Point	79 °C	[1][4]
Boiling Point	448.4 °C at 760 mmHg (Predicted)	[1][4]
Appearance	White to Off-White Solid	[1]
Solubility	Slightly soluble in Chloroform and Methanol	[1]

Synthesis and Experimental Protocols

While a specific detailed protocol for the synthesis of **cis-11-Eicosenamide** is not readily available in the public domain, a general and robust method for the synthesis of fatty acid amides can be adapted. The following protocol is based on the activation of the corresponding carboxylic acid with carbonyldiimidazole (CDI).

General Experimental Protocol for the Synthesis of cis-11-Eicosenamide

This protocol involves a two-step, one-pot reaction.

Materials:

- cis-11-Eicosenoic acid
- 1,1'-Carbonyldiimidazole (CDI)
- Ammonia solution (e.g., 7N in Methanol)
- Anhydrous tetrahydrofuran (THF)

- Diethyl ether
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous magnesium sulfate
- Standard laboratory glassware and magnetic stirrer
- Rotary evaporator

Procedure:

- Activation of the Carboxylic Acid:
 - Dissolve cis-11-Eicosenoic acid (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
 - Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise to the solution at room temperature.
 - Stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of CO₂ ceases. The progress of the acylimidazole formation can be monitored by thin-layer chromatography (TLC).
- Amidation:
 - Cool the reaction mixture to 0 °C in an ice bath.
 - Slowly add an excess of ammonia solution (e.g., 7N in Methanol, 3-5 equivalents) to the activated carboxylic acid solution.
 - Allow the reaction mixture to warm to room temperature and stir overnight.
- Work-up and Purification:
 - Remove the THF under reduced pressure using a rotary evaporator.

- Partition the residue between diethyl ether and water.
- Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **cis-11-Eicosenamide**.
- The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the identification and quantification of **cis-11-Eicosenamide**.

Sample Preparation:

- For biological samples, a lipid extraction (e.g., Folch or Bligh-Dyer method) is necessary.
- The lipid extract may require derivatization (e.g., silylation) to improve the volatility and thermal stability of the analyte, although primary amides can often be analyzed directly.

GC-MS Parameters (General):

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
- Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
- Oven Temperature Program: A temperature gradient is used to separate the components of the mixture. A typical program might start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 300 °C), and hold for a period.
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of **cis-11-Eicosenamide**.

Sample Preparation:

- Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).

Expected ^1H NMR Resonances:

- Amide Protons ($-\text{CONH}_2$): Broad signals in the region of 5.5-7.5 ppm.
- Olefinic Protons ($-\text{CH}=\text{CH}-$): A multiplet around 5.3 ppm.
- Allylic Protons ($-\text{CH}_2-\text{CH}=\text{}$): A multiplet around 2.0 ppm.
- Methylene Protons ($-\text{CH}_2-$): A series of multiplets between 1.2 and 1.6 ppm.
- Terminal Methyl Proton ($-\text{CH}_3$): A triplet around 0.9 ppm.

Expected ^{13}C NMR Resonances:

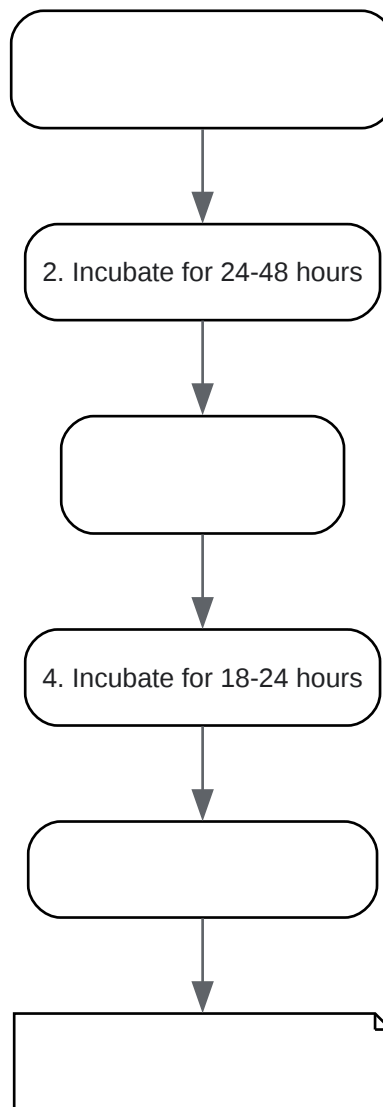
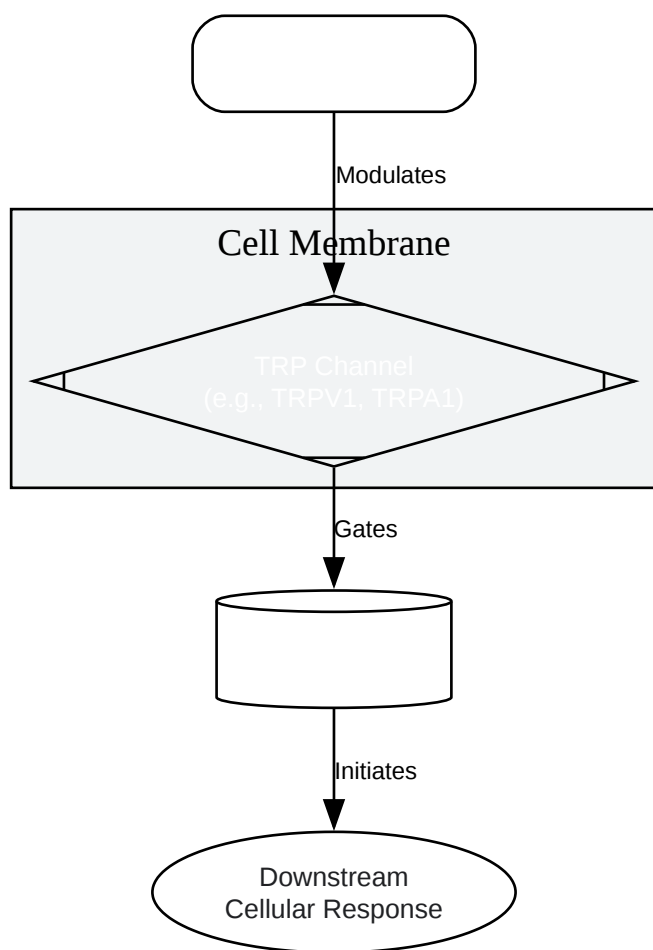
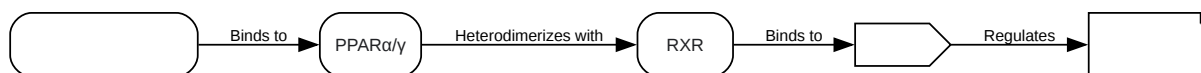
- Carbonyl Carbon ($-\text{C}=\text{O}$): A signal around 175 ppm.
- Olefinic Carbons ($-\text{C}=\text{C}-$): Signals around 130 ppm.
- Methylene Carbons ($-\text{CH}_2-$): A series of signals in the range of 20-40 ppm.
- Terminal Methyl Carbon ($-\text{CH}_3$): A signal around 14 ppm.

Biological Activity and Signaling Pathways

Fatty acid amides are a class of bioactive lipids that are known to interact with various cellular targets, including transient receptor potential (TRP) channels and peroxisome proliferator-activated receptors (PPARs). While specific quantitative data for **cis-11-Eicosenamide** is limited, its biological activity can be inferred from studies on related compounds.

Potential Signaling Pathways

The following diagrams illustrate the potential signaling pathways that may be modulated by **cis-11-Eicosenamide**, based on the known interactions of other fatty acid amides.



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